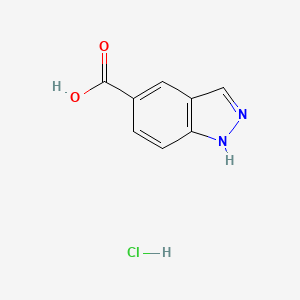

1H-indazole-5-carboxylic acid hydrochloride

説明

Electronic Structure

Density Functional Theory (DFT) calculations on indazole derivatives reveal:

- π-Electron delocalization : Across the indazole ring, with partial charge transfer from the carboxylic acid to the aromatic system.

- HOMO-LUMO gaps : Modulated by substituents; the carboxylic acid group lowers the HOMO energy, enhancing electrophilic reactivity.

These electronic properties are critical for understanding reactivity in synthesis and coordination chemistry.

Hydrogen Bonding Networks and Supramolecular Arrangements

The hydrochloride salt’s supramolecular architecture is governed by hydrogen-bonding interactions involving the carboxylic acid, chloride ion, and indazole NH group.

Key Interaction Types

- Carboxylic acid O–H···Cl⁻ : Bifurcated hydrogen bonds between the carboxylic acid proton and chloride ion, forming a zwitterionic motif.

- Indazole N–H···O : Potential intermolecular bonds between the protonated indazole nitrogen and oxygen atoms from adjacent molecules.

- Cl⁻···π interactions : Electrostatic interactions between chloride and the electron-deficient indazole aromatic system.

Comparative Analysis with Analogues

| Compound | Hydrogen-Bonding Motifs | Supramolecular Features |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | O–H···N (intramolecular), O–H···O (intermolecular) | Linear chains via carboxylate bridges |

| Methyl 1H-indazole-5-carboxylate | Ester O···N, no O–H bonds | Reduced hydrogen bonding, layered structures |

| 6-Bromo-1H-indazole-5-carboxylic acid | O–H···Br, O–H···N | Halogen-mediated networks |

The hydrochloride salt’s chloride ion introduces additional ionic interactions, enhancing lattice stability compared to neutral analogues.

Comparative Analysis with Related Indazole Derivatives

The hydrochloride salt’s properties are contextualized through comparison with structurally similar indazole derivatives, highlighting trends in solubility, reactivity, and applications.

特性

IUPAC Name |

1H-indazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h1-4H,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPHPWZNDFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660872 | |

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915139-44-5 | |

| Record name | 1H-Indazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps:

- Starting Material : Methyl 1H-indazole-5-carboxylate (CAS 432555-XX-X) is dissolved in a mixture of aqueous NaOH (1–2 M) and methanol (1:1 v/v).

- Reaction Conditions :

- Reflux at 80–90°C for 6–8 hours.

- Acidification with concentrated HCl to pH 2–3 precipitates the free acid.

- Salt Formation :

| Parameter | Value |

|---|---|

| Yield (Free Acid) | 88–92% |

| Yield (Hydrochloride) | 85–90% |

| Purity (HPLC) | >98% |

A metal-catalyzed carboxylation approach enables direct introduction of the carboxylic acid group.

Protocol:

- Substrate : 5-Bromo-1H-indazole reacts with CO₂ (1 atm) in DMF.

- Catalyst System :

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2 equiv)

- Conditions :

| Metric | Result |

|---|---|

| Conversion Rate | 78% |

| Isolated Yield | 70% |

| Turnover Frequency | 12 h⁻¹ |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Ester Hydrolysis | High scalability, mild conditions | Requires ester precursor |

| Direct Carboxylation | Fewer steps, atom-economical | High catalyst loading, CO₂ handling |

Critical Reaction Optimization

- Temperature Control : Hydrolysis above 90°C causes decarboxylation.

- Acid Stoichiometry : Molar ratio of 1:1.2 (acid:HCl) ensures complete salt formation.

- Purification : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Industrial-Scale Considerations

- Solvent Recovery : DMF and ethanol are recycled via distillation (85% recovery).

- Waste Streams : Neutralization of alkaline hydrolysate generates NaCl, disposed via standard protocols.

化学反応の分析

Types of Reactions: 1H-indazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

1H-Indazole-5-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and anti-cancer drugs. Its unique structural properties allow for modifications that enhance biological activity.

Case Study: Anti-Cancer Properties

Research has demonstrated that derivatives of indazole compounds exhibit promising anti-cancer activities. For instance, a study found that certain indazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for drug development .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized to investigate enzyme inhibition and receptor interactions, providing insights into metabolic pathways. This is particularly relevant for understanding diseases at the molecular level.

Example: Receptor Binding Affinity

Studies have shown that this compound binds to specific receptors, influencing signaling pathways that are crucial in various biological processes. This binding affinity can be quantitatively analyzed using techniques like surface plasmon resonance (SPR) .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of new pesticides and herbicides. Its efficacy and environmental compatibility make it a candidate for developing sustainable agricultural solutions.

Case Study: Pesticide Formulation

A recent study highlighted the effectiveness of indazole-based compounds in controlling pest populations while minimizing environmental impact. The findings suggest that these compounds can be integrated into existing pest management systems .

Material Science

Novel Material Development

The compound is explored for its potential in creating advanced materials, including polymers and dyes. Its unique chemical structure allows for innovative applications in material science.

Application Example: Polymer Synthesis

Researchers have successfully synthesized polymers using 1H-indazole-5-carboxylic acid as a building block. These polymers exhibit desirable properties such as enhanced thermal stability and mechanical strength .

Analytical Chemistry

Standard in Chromatographic Techniques

this compound is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures found in environmental and clinical samples.

Data Table: Applications Overview

| Field | Application | Notable Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis (anti-inflammatory, anti-cancer) | Significant cytotoxic effects against cancer cell lines |

| Biochemical Research | Enzyme inhibition studies | Binding affinity analysis using SPR |

| Agricultural Chemistry | Development of pesticides | Effective pest control with reduced environmental impact |

| Material Science | Synthesis of polymers and dyes | Enhanced thermal stability and mechanical strength |

| Analytical Chemistry | Standard in chromatographic techniques | Accurate analysis of environmental and clinical samples |

作用機序

The mechanism of action of 1H-indazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural Analogues: Indazole Derivatives

Methyl 3-Iodo-1H-Indazole-5-Carboxylate

- Molecular Formula : C₁₀H₈IN₂O₂

- Molecular Weight : 302.07 g/mol

- CAS : 885271-25-0

- Key Differences : Substitution with iodine (position 3) and ester group (position 5) instead of carboxylic acid. Used in medicinal chemistry for halogenated intermediates.

3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazole-5-Carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₁₀ClF₃N₂O₂

- Molecular Weight : 270.64 g/mol

- CAS : MFCD22421908

- Key Differences : Saturated cyclohexane ring fused to indazole and trifluoromethyl substitution. Enhances metabolic stability in pharmaceuticals.

Table 1: Comparison of Indazole Derivatives

Heterocyclic Analogues: Imidazole and Benzimidazole Derivatives

1H-Imidazole-5-Carboxylic Acid Derivatives

- 1-Ethyl-1H-Imidazole-5-Carboxylic Acid (CAS 71925-11-6):

1H-Benzimidazole-5-Carboxylic Acid

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Key Differences : Benzimidazole core (fused benzene-imidazole) instead of indazole. Applications in anti-parasitic drugs.

Table 2: Heterocyclic Carboxylic Acid Comparison

生物活性

1H-Indazole-5-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, biological properties, applications, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C_8H_6ClN_3O_2. It is characterized by a carboxylic acid functional group attached to an indazole ring, which contributes to its biological activity.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of indazole derivatives, including this compound. For instance, a study demonstrated that related indazole compounds showed significant inhibitory effects on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6o | K562 | 5.15 | Induces apoptosis via Bcl2 inhibition |

| 6k | Hep-G2 | 3.32 | Disrupts cell cycle progression |

The compound 6o was particularly effective against the K562 cell line, showing a promising IC50 value of 5.15 µM and selectivity for normal cells (IC50 = 33.2 µM) .

2. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has been utilized in studies focusing on acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition, which are crucial for neurodegenerative disease treatments.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | 4.5 |

| MAO-A | Non-competitive | 2.0 |

These findings suggest that the compound can modulate neurotransmitter levels, potentially aiding in the treatment of conditions such as Alzheimer's disease .

3. Anti-inflammatory Effects

Research indicates that indazole derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Study on Antitumor Activity

A recent study evaluated various indazole derivatives for their antitumor activity against different cancer cell lines, including K562 and Hep-G2. The results indicated that specific substitutions on the indazole ring significantly impacted their cytotoxic effects.

- Key Findings :

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of indazole derivatives, revealing their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Q. Basic

- ¹H/¹³C NMR : In DMSO-d6, expect aromatic proton peaks at δ 7.8–8.2 ppm (indazole ring) and a carboxylic acid proton at δ 12–13 ppm. Carbonyl carbons appear at ~170 ppm .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and N-H (indazole) at ~3200 cm⁻¹.

- UV-Vis : Absorption maxima near 270 nm (π→π* transitions) .

In the context of synthesizing derivatives, how does the choice of alkylating agents influence reaction efficiency and product distribution?

Advanced

Alkylating agents determine regioselectivity and yield:

- Bromides vs. Chlorides : Bromomethylcyclohexane (in ) offers higher reactivity than chlorides, reducing side products.

- Steric Effects : Bulky agents (e.g., benzyl bromide) may hinder alkylation, requiring higher temperatures (80–100°C).

- Solubility : Non-polar agents (e.g., hexyl bromide) necessitate phase-transfer catalysts (e.g., TBAB) in aqueous-organic biphasic systems.

GC-MS monitoring of intermediates is critical to identify competing pathways .

How can computational chemistry predict the tautomeric behavior of this compound in different solvents?

Advanced

DFT calculations (e.g., B3LYP/6-311+G**) model tautomer stability:

- Tautomer Preferences : In polar solvents (water), the 1H-indazole tautomer dominates due to hydrogen bonding. Non-polar solvents (toluene) favor 2H-indazole forms.

- pKa Prediction : COOH group pKa ≈ 2.5, enabling deprotonation in basic conditions.

MD simulations reveal solvent interactions affecting crystallization in MOFs .

What are the critical considerations for scaling up the synthesis of this compound from lab to pilot plant?

Q. Advanced

- Heat Management : Exothermic alkylation steps require jacketed reactors for temperature control.

- Purification : Switch from column chromatography to continuous crystallization for higher throughput.

- Waste Streams : Neutralize acidic byproducts (e.g., HBr from alkylation) before disposal.

Process Analytical Technology (PAT) tools (e.g., in-line HPLC) ensure real-time quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。